Emtricitabine

Description

This compound (brand name: Emtriva) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV in adults, children, and infants. This compound is always used in combination with other HIV medicines.

This compound is a nucleoside reverse transcriptase inhibitor (NRTI) indicated for the treatment of HIV infection in adults or combined with [tenofovir alafenamide] for the prevention of HIV-1 infection in high risk adolescents and adults. This compound is a cytidine analogue. The drug works by inhibiting HIV reverse transcriptase, preventing transcription of HIV RNA to DNA. this compound was granted FDA approval on 2 July 2003.

This compound is a Human Immunodeficiency Virus Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of this compound is as a Nucleoside Reverse Transcriptase Inhibitor.

This compound is a nucleoside analogue and reverse transcriptase inhibitor used in combination with other agents for treatment and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). This compound does not appear to be a significant cause of drug induced liver injury, but may cause flares of disease in patients with underlying chronic hepatitis B virus (HBV) infection.

This compound is a synthetic fluoro derivative of thiacytidine with potent antiviral activity. This compound is phosphorylated to form this compound 5'-triphosphate within the cell. This metabolite inhibits the activity of human immunodeficiency virus (HIV) reverse transcriptase both by competing with the natural substrate deoxycytidine 5'-triphosphate and by incorporation into viral DNA causing a termination of DNA chain elongation (due to the lack of the essential 3'-OH group).

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2003 and has 3 approved and 9 investigational indications. This drug has a black box warning from the FDA.

structure given in first source; RN given refers to (2R-cis)-isomer

A deoxycytidine analog and REVERSE TRANSCRIPTASE INHIBITOR with antiviral activity against HIV-1 and HEPATITIS B viruses. It is used to treat HIV INFECTIONS.

See also: this compound; Tenofovir Disoproxil Fumarate (component of); this compound; Tenofovir Alafenamide Fumarate (component of) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

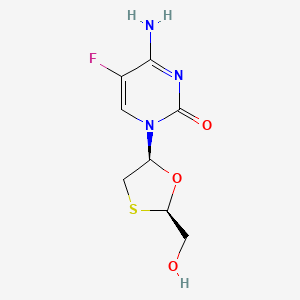

4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSPYNMVSIKCOC-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040129 | |

| Record name | Emtricitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Emtricitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

About 1.12X10+6 mg/L in water at 25 °C, 2.00e+00 g/L | |

| Record name | Emtricitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EMTRICITABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Emtricitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to off white powder, White solid from ether and methanol | |

CAS No. |

143491-57-0, 143491-54-7 | |

| Record name | Emtricitabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143491-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racivir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143491547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emtricitabine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143491570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emtricitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Emtricitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMTRICITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G70B4ETF4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EMTRICITABINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULS8902U4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EMTRICITABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Emtricitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136-138, 136-140 °C, 136 - 140 °C | |

| Record name | Emtricitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EMTRICITABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Emtricitabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Emtricitabine's Antiviral Spectrum Beyond HIV: A Technical Guide

Abstract

Emtricitabine (FTC), a synthetic fluoro derivative of thiacytidine, is a potent nucleoside reverse transcriptase inhibitor (NRTI). While a cornerstone of combination antiretroviral therapy (cART) for Human Immunodeficiency Virus (HIV) infection, its clinical utility extends to other viral pathogens. This document provides an in-depth technical overview of this compound's antiviral activity beyond HIV, with a primary focus on its well-documented efficacy against Hepatitis B Virus (HBV). We will explore its mechanism of action, summarize key quantitative data from clinical studies, outline relevant experimental methodologies, and discuss the development of viral resistance. This guide is intended for researchers, virologists, and professionals in drug development seeking a comprehensive understanding of this compound's broader antiviral potential.

Introduction

This compound is a cytosine analogue with a chemical structure closely resembling lamivudine (3TC).[1] It is widely prescribed in fixed-dose combinations for the treatment and pre-exposure prophylaxis (PrEP) of HIV-1 and HIV-2 infections.[2][3][4] Like other NRTIs, this compound is a prodrug that requires intracellular phosphorylation to exert its antiviral effect.[1][2] Its primary non-HIV antiviral application is in the management of chronic hepatitis B, an indication for which it demonstrates significant clinical activity, although it is not formally FDA-approved for this purpose as a monotherapy.[2][5] This document consolidates the scientific and clinical data pertaining to this compound's activity against HBV and explores its mechanism of action, which underpins this dual-virus efficacy.

**2.0 Mechanism of Action

This compound's antiviral effect is mediated through the inhibition of viral reverse transcriptase (in the case of retroviruses like HIV) or DNA polymerase (in the case of hepadnaviruses like HBV).

2.1 Intracellular Activation and Viral Polymerase Inhibition

As a prodrug, this compound is administered in an inactive form.[2] Upon entering a host cell, it undergoes sequential phosphorylation by host cellular kinases to its active moiety, this compound 5'-triphosphate (FTC-TP).[1][6]

FTC-TP acts as a competitive inhibitor of the natural substrate, deoxycytidine 5'-triphosphate (dCTP), for incorporation into the nascent viral DNA chain by the HBV polymerase.[6][7] Once incorporated, the absence of a 3'-hydroxyl group on the this compound molecule prevents the formation of the subsequent 3'-5' phosphodiester bond, leading to the termination of DNA chain elongation.[2][6] This effectively halts viral replication.[6] The longer intracellular half-life of FTC-TP compared to lamivudine's triphosphate form is a distinguishing pharmacological feature.[1]

Antiviral Spectrum Beyond HIV

Hepatitis B Virus (HBV)

This compound demonstrates potent and selective inhibitory activity against HBV.[8] Clinical studies have consistently shown that this compound, typically administered at a dose of 200 mg once daily, leads to a significant reduction in serum HBV DNA levels, improvements in liver histology, and normalization of alanine aminotransferase (ALT) levels.[1][9]

In studies of patients with chronic HBV infection, a daily 200 mg dose of this compound resulted in a median decrease in serum HBV DNA of approximately 3 log10 copies/mL.[1][8] This antiviral activity has been observed in both HBV monoinfected individuals and those co-infected with HIV.[1][10]

Combination therapy, particularly with tenofovir disoproxil fumarate (TDF), is the standard of care for HIV/HBV co-infected individuals to ensure potent suppression of both viruses and to mitigate the risk of resistance.[11][12][13][14] The combination of TDF and this compound is highly effective, with studies showing that a high percentage of patients achieve undetectable HBV DNA levels.[12]

Experimental Protocols

4.1 In Vitro Antiviral Activity Assessment

The anti-HBV activity of this compound is typically first evaluated in cell-based assays.

-

Cell Lines: Human hepatoma cell lines that support HBV replication, such as HepG2 2.2.15 cells, are commonly used.

-

Methodology:

-

Cells are cultured in multi-well plates.

-

The cells are then exposed to serial dilutions of this compound.

-

After an incubation period (typically several days), the supernatant is collected.

-

HBV DNA is quantified from the supernatant using quantitative polymerase chain reaction (qPCR).

-

The concentration of the drug that inhibits viral replication by 50% (EC50) is calculated from the dose-response curve.

-

4.2 Clinical Trial Protocol for Chronic HBV

A typical clinical trial to evaluate the efficacy and safety of an antiviral agent like this compound for chronic HBV would follow this general structure:

-

Primary Endpoints: Often include the proportion of patients with a significant reduction in serum HBV DNA (e.g., to <400 copies/mL) and/or histologic improvement in the liver.[9]

-

Secondary Endpoints: May include ALT normalization, HBeAg loss or seroconversion, and safety/tolerability.[9][15]

Quantitative Antiviral Activity Data

The following table summarizes the clinical efficacy of this compound in treating chronic HBV infection from key studies. Note that EC50/IC50 values from preclinical studies are less frequently reported in clinical literature.

| Study Parameter | This compound Dose | Duration | Result | Reference |

| Median HBV DNA Reduction | 200 mg once daily | 48 weeks | ~3 log10 copies/mL | [1] |

| HBV DNA < 4700 copies/mL | 200 mg once daily | 2 years | 53% of patients | [15] |

| ALT Normalization | 200 mg once daily | 2 years | 85% of patients | [15] |

| HBeAg Seroconversion | 200 mg once daily | 2 years | 33% of patients | [15] |

| Histologic Improvement | 200 mg once daily | 48 weeks | 62% of patients (vs. 25% placebo) | [9] |

| HBV DNA Undetectable (in TI) | TDF + FTC | 96 weeks | 94% probability | [12] |

TI: Treatment Intensification

Resistance Profile

As with other antiviral agents, long-term monotherapy with this compound can lead to the selection of drug-resistant HBV variants.

6.1 YMDD Motif Mutations

The primary resistance pathway for both this compound and the structurally similar lamivudine involves mutations in the tyrosine-methionine-aspartate-aspartate (YMDD) motif within the catalytic domain of the HBV polymerase.[16] The most common mutations are M204V and M204I. These mutations reduce the binding affinity of the polymerase for the drug's triphosphate form, thereby diminishing its inhibitory effect. Due to this shared resistance pathway, there is complete cross-resistance between this compound and lamivudine.

The emergence of resistance is a significant concern, with studies showing that after two years of 200 mg this compound therapy, 18% of patients developed resistance mutations.[15] This underscores the importance of using this compound as part of a combination regimen with a drug that has a different resistance profile, such as tenofovir, for the long-term management of chronic HBV.[14][17]

Conclusion

This compound possesses a clinically significant antiviral spectrum that extends beyond its primary indication for HIV. Its potent activity against Hepatitis B Virus is well-established, making it a valuable agent for patients with chronic hepatitis B, particularly in the context of HIV/HBV co-infection. The mechanism of action, involving intracellular phosphorylation and subsequent termination of viral DNA chain synthesis, is effective against the HBV polymerase. While highly effective, the potential for resistance development when used as a monotherapy necessitates its use within combination treatment strategies to ensure durable virologic suppression. Future research may continue to explore its utility in combination with novel anti-HBV agents to further optimize treatment outcomes.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. This compound/tenofovir - Wikipedia [en.wikipedia.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. journals.asm.org [journals.asm.org]

- 9. jwatch.org [jwatch.org]

- 10. This compound (Emtriva) | aidsmap [aidsmap.com]

- 11. scispace.com [scispace.com]

- 12. Efficacy and tolerance of a combination of tenofovir disoproxil fumarate plus this compound in patients with chronic hepatitis B: a European multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tenofovir/emtricitabine-containing ART is highly effective in controlling chronic HIV/HBV co-infection but treatment should not be interrupted. [natap.org]

- 14. Virologic Outcome of Using Tenofovir/Emtricitabine to Treat Hepatitis B in HIV-Coinfected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Safety and antiviral activity of this compound (FTC) for the treatment of chronic hepatitis B infection: a two-year study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Randomized, Double-Blind Study of this compound (FTC) plus Clevudine versus FTC Alone in Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hepatitis B virus resistance to antiviral drugs: where are we going? - PMC [pmc.ncbi.nlm.nih.gov]

Emtricitabine Resistance in HIV-1: A Technical Guide to Mutations in Reverse Transcriptase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core molecular mechanisms and clinical implications of emtricitabine (FTC) resistance in Human Immunodeficiency Virus Type 1 (HIV-1). This compound, a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of modern antiretroviral therapy (ART). However, the emergence of drug resistance mutations in the viral reverse transcriptase (RT) enzyme can compromise its efficacy. This document details the primary mutations conferring FTC resistance, their quantitative impact on drug susceptibility, the experimental protocols used for their characterization, and the underlying molecular pathways.

Core Resistance Mutations and Their Quantitative Impact

The development of resistance to this compound is predominantly associated with specific mutations in the HIV-1 RT gene. The most clinically significant of these is the M184V/I mutation.

The M184V mutation, and to a lesser extent the M184I mutation, are the primary drivers of high-level resistance to both this compound and the structurally similar drug, lamivudine (3TC)[1][2][3]. These mutations occur at codon 184 in the highly conserved YMDD (tyrosine-methionine-aspartate-aspartate) motif of the RT active site, which is crucial for the enzyme's catalytic function[4]. The substitution of methionine (M) with either valine (V) or isoleucine (I) at this position results in a steric clash that hinders the incorporation of FTC into the growing viral DNA chain[5].

While M184V/I are the most common, other mutations can also contribute to or modulate FTC resistance, often in the context of multi-drug resistance. These include the K65R and L74V mutations, as well as thymidine analog mutations (TAMs) such as M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E[6][7].

Below is a summary of the quantitative impact of key mutations on this compound susceptibility and their observed frequencies in clinical settings.

| Mutation | Fold-Change in this compound IC50 | Clinical Frequency (in Virologic Failure) | Impact on Other NRTIs |

| M184V | >100-fold[5][8] | Most common NRTI resistance mutation[6] | High-level resistance to Lamivudine (3TC). Increased susceptibility to Zidovudine (ZDV), Stavudine (d4T), and Tenofovir (TDF)[6][8]. |

| M184I | >100-fold[5] | Less common than M184V. | High-level resistance to Lamivudine (3TC). |

| K65R | Intermediate Resistance | Emerges in patients on tenofovir-containing regimens[7]. | Intermediate resistance to Tenofovir (TDF), Abacavir (ABC), Didanosine (ddI), Lamivudine (3TC), and this compound (FTC). Increased susceptibility to Zidovudine (ZDV)[6]. |

| L74V | Low-level Resistance | Occurs in various treatment contexts. | Intermediate resistance to Didanosine (ddI) and Abacavir (ABC). Slight increase in susceptibility to Zidovudine (ZDV) and Tenofovir (TDF)[6]. |

| Q151M Complex | Intermediate Resistance | Rare in FTC-containing regimens. | High-level resistance to Zidovudine (ZDV), Stavudine (d4T), Didanosine (ddI), and Abacavir (ABC). Intermediate resistance to Tenofovir (TDF), Lamivudine (3TC), and this compound (FTC)[6]. |

Molecular Mechanism of M184V-Mediated Resistance

The M184V mutation confers resistance through a mechanism of enhanced discrimination. The altered steric environment within the dNTP binding site of the M184V RT mutant allows for more efficient rejection of FTC-triphosphate in favor of the natural substrate, dCTP. This leads to a significant reduction in the rate of FTC incorporation into the viral DNA.

Experimental Protocols for Resistance Characterization

The characterization of this compound resistance mutations involves a combination of molecular biology and virological assays. The following outlines the key experimental methodologies.

Genotypic Resistance Testing

Genotypic assays are used to identify resistance-associated mutations in the HIV-1 genome.

1. Sample Collection and RNA Extraction:

-

Plasma is collected from HIV-1 infected individuals.

-

Viral RNA is extracted from the plasma using commercially available kits (e.g., QIAamp Viral RNA Mini Kit)[9].

2. Reverse Transcription and PCR Amplification:

-

The extracted viral RNA is reverse transcribed into cDNA.

-

The reverse transcriptase gene is then amplified using polymerase chain reaction (PCR).

3. DNA Sequencing:

-

The amplified PCR product is sequenced using methods such as Sanger sequencing or next-generation sequencing[10].

-

The resulting sequence is compared to a wild-type reference sequence to identify mutations.

Phenotypic Resistance Testing

Phenotypic assays directly measure the susceptibility of HIV-1 to antiretroviral drugs.

1. Generation of Recombinant Viruses:

-

The reverse transcriptase gene from a patient's virus is cloned into a laboratory-adapted HIV-1 vector that lacks its own RT gene.

-

This vector is then used to produce recombinant viruses containing the patient-derived RT.

2. Cell-Based Antiviral Assay (e.g., PhenoSense Assay):

-

Target cells (e.g., MT-2 cells) are infected with the recombinant viruses in the presence of serial dilutions of this compound[11][12].

-

After a period of incubation, viral replication is measured, often through the expression of a reporter gene (e.g., luciferase) or by quantifying viral p24 antigen.

3. Determination of IC50:

-

The concentration of this compound that inhibits viral replication by 50% (IC50) is calculated.

-

The fold-change in IC50 is determined by comparing the IC50 of the mutant virus to that of a wild-type reference virus.

Clinical Implications and Management

The presence of the M184V mutation has complex clinical implications. While it confers high-level resistance to this compound and lamivudine, it also reduces the replicative capacity, or "fitness," of the virus[2][4][8]. This reduced fitness may lead to a slower disease progression compared to wild-type virus in the absence of treatment.

Furthermore, the M184V mutation can increase the susceptibility of HIV-1 to other NRTIs like tenofovir and zidovudine, a phenomenon known as "hypersusceptibility"[4][8]. This is a critical consideration when designing second-line antiretroviral regimens for patients who have failed an this compound-containing regimen.

Current clinical guidelines often recommend continuing this compound or lamivudine even in the presence of the M184V mutation to maintain the reduced viral fitness and the hypersusceptibility to other drugs in the regimen[3]. However, the decision to continue these drugs should be made in the context of the overall treatment regimen and the availability of other active agents.

Future Directions

Research into this compound resistance continues to focus on understanding the complex interplay between different resistance mutations and their combined effect on drug susceptibility and viral fitness. The development of novel NRTIs with a higher genetic barrier to resistance and activity against common NRTI-resistant variants remains a high priority in HIV drug development. Additionally, the role of minority viral variants carrying resistance mutations, which may not be detected by standard genotypic testing, is an area of active investigation. A deeper understanding of these aspects will be crucial for the continued effective use of this compound and other NRTIs in the long-term management of HIV-1 infection.

References

- 1. directivepublications.org [directivepublications.org]

- 2. researchgate.net [researchgate.net]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. blogs.jwatch.org [blogs.jwatch.org]

- 9. Human Immunodeficiency Virus Type 1 Drug Resistance Testing: a Comparison of Three Sequence-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resistance testing: genotype | Johns Hopkins HIV Guide [hopkinsguides.com]

- 11. The HIV-1 reverse transcriptase M184I mutation enhances the E138K-associated resistance to rilpivirine and decreases viral fitness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Impact of Human Immunodeficiency Virus Type 1 Reverse Transcriptase Inhibitor Drug Resistance Mutation Interactions on Phenotypic Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

Emtricitabine's Interaction with Host Cellular Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emtricitabine (FTC), a synthetic nucleoside analog of cytidine, is a cornerstone of combination antiretroviral therapy for the treatment of HIV-1 infection.[1][2] Its efficacy as a nucleoside reverse transcriptase inhibitor (NRTI) is entirely dependent on its interaction with and metabolism by host cellular enzymes.[3] This technical guide provides an in-depth exploration of the core interactions between this compound and host cellular enzymes, focusing on its metabolic activation, mechanism of action, and off-target interactions. The information presented herein is intended to provide a comprehensive resource for researchers and professionals involved in antiviral drug development and the study of nucleoside analog pharmacology.

Metabolic Activation of this compound: The Phosphorylation Cascade

This compound is administered as a prodrug and must undergo sequential phosphorylation by host cellular kinases to its active form, this compound 5'-triphosphate (FTC-TP).[3][4] This intracellular anabolic pathway is critical for its antiviral activity.

Key Host Cellular Kinases

The phosphorylation of this compound is a three-step process, each catalyzed by specific host enzymes:

-

Step 1: Monophosphorylation: The initial and rate-limiting step is the conversion of this compound to this compound 5'-monophosphate (FTC-MP). This reaction is primarily catalyzed by deoxycytidine kinase (dCK) , a key enzyme in the nucleoside salvage pathway.[1][5]

-

Step 2: Diphosphorylation: FTC-MP is subsequently phosphorylated to this compound 5'-diphosphate (FTC-DP). While the specific primary kinase for this step is not definitively established for this compound, studies on structurally similar cytidine analogs suggest that thymidine kinase 1 (TK1) and cytidine monophosphate kinase 1 (CMPK1) are likely involved.[1]

-

Step 3: Triphosphorylation: The final phosphorylation step to the active FTC-TP is thought to be catalyzed by phosphoglycerate kinase 1 (PGK1) and other nucleoside diphosphate kinases.[1]

Visualization of the Phosphorylation Pathway

The metabolic activation of this compound is a linear pathway involving sequential enzymatic reactions.

References

- 1. Genetic Variation of the Kinases That Phosphorylate Tenofovir and this compound in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound: an antiretroviral agent for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Emtricitabine In Vitro Antiviral Assay Protocols: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emtricitabine (FTC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) with significant antiviral activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1][2][3] As a synthetic nucleoside analog of cytidine, its mechanism of action involves intracellular phosphorylation to its active form, this compound 5'-triphosphate. This active metabolite competitively inhibits the viral reverse transcriptase enzyme, leading to premature chain termination of the nascent viral DNA. Accurate and reproducible in vitro assays are crucial for the continued research and development of this compound and other antiviral agents. These protocols provide standardized methods for assessing the antiviral potency of this compound in a laboratory setting.

Mechanism of Action

This compound, upon entering a host cell, undergoes sequential phosphorylation by host cellular enzymes to form this compound 5'-monophosphate, -diphosphate, and the active -triphosphate metabolite. This compound 5'-triphosphate competes with the natural substrate, deoxycytidine 5'-triphosphate (dCTP), for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme. The absence of a 3'-hydroxyl group on the incorporated this compound moiety prevents the formation of the next phosphodiester bond, thereby terminating DNA elongation and halting viral replication.

References

Application Notes and Protocols for Quantifying Emtricitabine Triphosphate (FTC-TP) in Peripheral Blood Mononuclear Cells (PBMCs)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantification of emtricitabine triphosphate (FTC-TP), the active metabolite of the antiretroviral drug this compound, in human peripheral blood mononuclear cells (PBMCs). Accurate measurement of intracellular FTC-TP levels is crucial for understanding the drug's pharmacokinetics, assessing patient adherence to therapy, and informing dose-ranging studies.[1][2] The protocols described herein are based on established methodologies, primarily high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS).

This compound is a nucleoside reverse transcriptase inhibitor (NRTI) that requires intracellular phosphorylation to its active triphosphate form to exert its antiviral effect.[3][4] Monitoring the levels of this active moiety within target cells like PBMCs provides a more direct measure of the drug's efficacy compared to plasma concentrations of the parent drug.[5]

Experimental Protocols

PBMC Isolation from Whole Blood

This protocol outlines the standard procedure for isolating PBMCs from whole blood samples using density gradient centrifugation.

Materials:

-

Whole blood collected in Vacutainer CPT™ tubes or standard collection tubes with an anticoagulant (e.g., EDTA).

-

Ficoll-Paque™ or similar density gradient medium.

-

Phosphate-buffered saline (PBS), sterile.

-

Centrifuge with a swinging-bucket rotor.

-

Sterile conical tubes (15 mL and 50 mL).

-

Pipettes and sterile tips.

Procedure:

-

Blood Collection: Collect at least 15 mL of whole blood.[6]

-

Density Gradient Centrifugation (for standard tubes):

-

Carefully layer the whole blood onto an equal volume of Ficoll-Paque™ in a sterile conical tube.

-

Centrifuge at 1,500 x g for 20 minutes at room temperature with the brake off.[6]

-

-

PBMC Layer Collection: After centrifugation, a distinct layer of PBMCs will be visible at the plasma-Ficoll interface. Carefully aspirate this "buffy coat" layer.

-

Washing:

-

Transfer the collected PBMCs to a new sterile conical tube.

-

Add at least three volumes of sterile PBS and mix gently.

-

Centrifuge at 500 x g for 10 minutes to pellet the cells.[6]

-

Discard the supernatant and repeat the washing step.

-

-

Cell Counting:

-

Resuspend the cell pellet in a known volume of PBS.

-

Perform a cell count using a hemocytometer or an automated cell counter to determine the number of viable PBMCs.

-

-

Cell Pelleting for Storage: Centrifuge the remaining cell suspension at 400 x g for 15 minutes at 4°C.[7] Discard the supernatant and the cell pellet is ready for lysis or can be stored at -80°C.

FTC-TP Extraction from PBMCs

This protocol describes the lysis of PBMCs and the extraction of intracellular FTC-TP.

Materials:

-

PBMC pellet.

-

Vortex mixer.

-

Centrifuge.

-

Supernatant collection tubes.

Procedure:

-

Cell Lysis: To the cell pellet (typically from 5-10 million cells), add a specific volume of ice-cold 70% methanol (e.g., 200 µL).[6][8]

-

Vortexing: Vortex the sample vigorously to ensure complete cell lysis and protein precipitation.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 18,000 x g) for 30 minutes at 4°C to pellet cell debris and precipitated proteins.[9]

-

Supernatant Collection: Carefully collect the supernatant, which contains the intracellular nucleotides, and transfer it to a clean tube. This extract is now ready for analysis or can be stored at -80°C.

Quantification of FTC-TP by LC-MS/MS

This protocol provides a general workflow for the analysis of FTC-TP using liquid chromatography-tandem mass spectrometry, a highly sensitive and specific method.

Materials:

-

LC-MS/MS system.

-

Weak anion-exchange analytical column.[3]

-

Mobile phases (e.g., ammonium phosphate buffer).

-

FTC-TP analytical standards.

-

Isotopically labeled internal standard (e.g., 13C-labeled TFV-DP or lamivudine triphosphate).[1]

Procedure:

-

Sample Preparation: The extracted supernatant from the previous step is used for analysis.

-

Chromatographic Separation:

-

Inject a specific volume of the extract onto the weak anion-exchange column.

-

Use a gradient elution with appropriate mobile phases to separate FTC-TP from other intracellular components.

-

-

Mass Spectrometric Detection:

-

The eluent from the column is introduced into the mass spectrometer.

-

Monitor for the specific mass-to-charge ratio (m/z) transitions for FTC-TP (e.g., 488.0/130.1).[1]

-

-

Quantification:

-

Generate a standard curve using known concentrations of the FTC-TP analytical standard.

-

The concentration of FTC-TP in the samples is determined by comparing its peak area to the standard curve, normalized using the internal standard.

-

Data Presentation

The following tables summarize key quantitative data from published studies on FTC-TP quantification in PBMCs.

Table 1: Assay Validation Parameters for FTC-TP Quantification

| Parameter | HPLC-UV Method[5][6] | LC-MS/MS Method[3][8] |

| Limit of Quantitation (LOQ) | 4.0 pmol/sample (from ~10^7 cells) | 0.02 pmol/10^6 cells |

| Linearity Range | 8.1 - 202.4 pmol | 1.29 - 64.6 nM |

| Intra-assay Precision (%CV) | 1.3 - 3.3% | < 15% |

| Inter-assay Precision (%CV) | 3.0 - 10.2% | < 15% |

| Intra-assay Accuracy (%) | -1.0 to 4.8% | 97.5 - 100.8% |

| Inter-assay Accuracy (%) | 2.5 to 6.7% | 98 - 100.3% |

Table 2: Reported Intracellular FTC-TP Concentrations in PBMCs from Clinical Studies

| Dosing Regimen | FTC-TP Concentration (fmol/10^6 cells) | Reference |

| TDF/FTC-containing regimen | Median: 6660 (Range: 5650 - 10000) | [1] |

| Various FTC monotherapy regimens | 0.20 - 2.26 pmol/10^6 cells | [6] |

Visualizations

Caption: Intracellular phosphorylation pathway of this compound.

Caption: Experimental workflow for FTC-TP quantification.

References

- 1. Tenofovir Diphosphate and this compound Triphosphate Concentrations in Blood Cells Compared with Isolated Peripheral Blood Mononuclear Cells: A New Measure of Antiretroviral Adherence? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recommendations for interpreting intraerythrocytic tenofovir-diphosphate and this compound-triphosphate for PrEP adherence assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous quantification of this compound and tenofovir nucleotides in peripheral blood mononuclear cells using weak anion-exchange liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Levels of intracellular phosphorylated tenofovir and this compound correlate with natural substrate concentrations in peripheral blood mononuclear cells of persons prescribed daily oral Truvada™ for HIV pre-exposure prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Quantitation of Intracellular Triphosphate of this compound in Peripheral Blood Mononuclear Cells from Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Emtricitabine Efficacy in Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing various cell culture models to assess the efficacy of Emtricitabine, a potent nucleoside reverse transcriptase inhibitor (NRTI). The described methodologies are essential for preclinical evaluation of this compound's antiviral activity, cytotoxicity, and mechanism of action against Human Immunodeficiency Virus (HIV).

Introduction

This compound (FTC) is a synthetic nucleoside analog of cytidine with demonstrated activity against HIV-1, HIV-2, and Hepatitis B Virus (HBV).[1][2] As a cornerstone of combination antiretroviral therapy (cART), robust in vitro models are crucial for understanding its therapeutic potential and resistance profile. This document outlines standardized procedures for employing relevant cell lines to investigate the antiviral efficacy and toxicological profile of this compound.

Mechanism of Action

This compound is a prodrug that, upon entering a host cell, is phosphorylated by cellular kinases to its active triphosphate form, this compound 5'-triphosphate.[3][4] This active metabolite acts as a competitive inhibitor of the HIV reverse transcriptase enzyme.[4][5] By incorporating into the nascent viral DNA chain, it causes premature chain termination, thereby halting viral replication.[3][4][5]

Caption: Mechanism of action of this compound.

Recommended Cell Culture Models

A variety of immortalized T-cell lines and primary cells are suitable for evaluating this compound's efficacy. The choice of cell model depends on the specific experimental objectives.

-

Peripheral Blood Mononuclear Cells (PBMCs): Represent a more physiologically relevant model for primary HIV infection.

-

MT-2 and MT-4 Cells: Human T-cell leukemia virus type 1 (HTLV-1) transformed T-cell lines that are highly susceptible to HIV-1 infection and exhibit clear cytopathic effects (CPE).[6]

-

CEM-SS Cells: A T-lymphoblastoid cell line that is also highly sensitive to HIV-1 infection and CPE.

-

HeLa P4/R5 Cells: An engineered HeLa cell line expressing CD4, CXCR4, and CCR5, suitable for studying viral entry and replication.

-

HepG2 Cells: A human liver cancer cell line used to assess the efficacy of this compound against HBV and to evaluate potential hepatotoxicity.

Data Presentation: Antiviral Activity and Cytotoxicity

The following table summarizes the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for this compound in various cell lines against different HIV strains.

| Cell Line | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| MT-2 | HIV-1 (Wild-Type) | 0.007 - 0.02 | >100 | >5000 - >14285 | [6] |

| MT-4 | HIV-1 (IIIB) | ~0.004 | >100 | >25000 | [1] |

| PBMCs | HIV-1 (Primary Isolates) | 0.0013 - 0.017 | >100 | >5882 - >76923 | [1] |

| CEM | HIV-1 (RF) | 0.008 | >100 | >12500 | [7] |

| HeLa P4/R5 | HIV-1 | 0.17 | Not Reported | Not Applicable | N/A |

Experimental Protocols

The following are detailed protocols for assessing the antiviral efficacy and cytotoxicity of this compound.

General Cell Culture Maintenance

Protocol for Culturing T-cell Lines (MT-2, MT-4, CEM-SS)

-

Media Preparation: Prepare RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cell Thawing: Rapidly thaw a frozen vial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifugation: Centrifuge the cells at 200 x g for 5 minutes. Discard the supernatant.

-

Resuspension and Seeding: Resuspend the cell pellet in fresh complete growth medium and transfer to a T-25 or T-75 culture flask. Seed cultures between 2-3 x 10^5 cells/mL.[8]

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Monitor cell density and viability. Split the cultures every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

Antiviral Efficacy Assay (EC50 Determination)

This protocol describes the determination of the 50% effective concentration (EC50) of this compound using a p24 antigen ELISA-based readout.

Caption: Workflow for EC50 determination.

Materials:

-

96-well flat-bottom microplates

-

MT-2 cells (or other suitable T-cell line)

-

Complete growth medium

-

HIV-1 stock (e.g., IIIB or a clinical isolate)

-

This compound stock solution

-

HIV-1 p24 Antigen ELISA kit

-

Phosphate Buffered Saline (PBS)

-

Triton X-100 (5% solution)

Procedure:

-

Cell Seeding: Seed MT-2 cells at a density of 1 x 10^4 cells per well in 50 µL of complete growth medium in a 96-well plate.

-

Compound Dilution: Prepare serial dilutions of this compound in complete growth medium. Add 25 µL of each dilution to the appropriate wells in triplicate. Include wells with medium only (cell control) and wells with cells but no drug (virus control).

-

Virus Infection: Dilute the HIV-1 stock to provide a multiplicity of infection (MOI) that yields a robust p24 antigen signal after 6-7 days (e.g., 100 TCID50). Add 25 µL of the diluted virus to all wells except the cell control wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-7 days.

-

Supernatant Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.

-

Virus Inactivation: For safety, inactivate the virus in the collected supernatants by adding 10 µL of a 5% Triton X-100 solution to each 100 µL of supernatant and mix well.

-

p24 ELISA: Quantify the amount of p24 antigen in the inactivated supernatants using a commercial HIV-1 p24 ELISA kit, following the manufacturer's instructions.[9][10][11]

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (p24 in treated well / p24 in virus control well)] x 100

-

Plot the percentage of inhibition against the log10 of the this compound concentration.

-

Determine the EC50 value, which is the concentration of this compound that inhibits viral replication by 50%, using non-linear regression analysis.

-

Cytotoxicity Assay (CC50 Determination)

This protocol describes the determination of the 50% cytotoxic concentration (CC50) of this compound using the MTT assay.

Caption: Workflow for CC50 determination.

Materials:

-

96-well flat-bottom microplates

-

MT-2 cells (or other suitable cell line)

-

Complete growth medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., Dimethyl sulfoxide - DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MT-2 cells at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium in a 96-well plate.

-

Compound Addition: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of each dilution to the appropriate wells in triplicate. Include wells with medium only (blank control) and wells with cells but no drug (cell viability control).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (6-7 days).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[12]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13] Mix thoroughly by pipetting.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = [(Absorbance of treated well - Absorbance of blank well) / (Absorbance of cell control well - Absorbance of blank well)] x 100

-

Plot the percentage of viability against the log10 of the this compound concentration.

-

Determine the CC50 value, which is the concentration of this compound that reduces cell viability by 50%, using non-linear regression analysis.

-

Conclusion

The cell culture models and protocols described in these application notes provide a robust framework for the in vitro evaluation of this compound's efficacy. Consistent application of these standardized methods will yield reliable and reproducible data, which is essential for the continued development and optimization of antiretroviral therapies. Careful selection of cell lines and adherence to the detailed protocols will ensure the generation of high-quality data for assessing the antiviral potency and safety profile of this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

- 6. In vitro evaluation of the anti-HIV activity and metabolic interactions of tenofovir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cell culture protocols | Culture Collections [culturecollections.org.uk]

- 9. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]

- 10. hanc.info [hanc.info]

- 11. goldengatebio.com [goldengatebio.com]

- 12. texaschildrens.org [texaschildrens.org]

- 13. ar.iiarjournals.org [ar.iiarjournals.org]

Application Notes and Protocols for Assessing Emtricitabine Synergy with Other Antiretrovirals

Audience: Researchers, scientists, and drug development professionals.

Introduction

Emtricitabine (FTC) is a nucleoside reverse transcriptase inhibitor (NRTI) that is a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1][2] Its mechanism of action involves the inhibition of reverse transcriptase, a critical enzyme in the HIV replication cycle.[1][3] this compound is an analog of cytidine and, after intracellular phosphorylation to its active triphosphate form, it competes with the natural substrate and gets incorporated into the nascent viral DNA, leading to chain termination.[1][4]

Combination therapy is the standard of care for HIV-1 to enhance antiviral efficacy, reduce drug dosages, and limit the emergence of drug-resistant viral strains.[5] Assessing the nature of the interaction between this compound and other antiretrovirals is crucial. These interactions are typically classified as synergistic (the combined effect is greater than the sum of individual effects), additive (the combined effect is equal to the sum of individual effects), or antagonistic (the combined effect is less than the sum of individual effects).[6][7][8][9] This document provides detailed protocols for the in vitro assessment of this compound synergy with other antiretrovirals using the checkerboard assay and subsequent data analysis via the Combination Index (CI) method and isobologram analysis.

Core Concepts in Synergy Assessment

Two primary methods are widely used to quantify drug interactions in vitro:

-

Isobologram Analysis: This is a graphical method where doses of two drugs that produce a specific level of effect (e.g., 50% inhibition) are plotted on the x and y axes. A straight line connecting the individual drug doses that produce this effect represents additivity. Data points falling below this line indicate synergy, while points above it suggest antagonism.[6][7][10][11][12]

-

Combination Index (CI) Method: Developed by Chou and Talalay, this method provides a quantitative measure of the interaction. The CI is calculated based on the dose-effect relationships of the individual drugs and their combination.[8][9] The interpretation is as follows:

-

CI < 1: Synergy

-

CI = 1: Additive effect

-

CI > 1: Antagonism

-

Experimental Protocols

In Vitro Checkerboard Synergy Assay

The checkerboard assay is a common method to evaluate the interactions of two compounds in a microplate format.[13][14][15][16]

Objective: To determine the in vitro antiviral activity of this compound in combination with another antiretroviral agent against HIV-1 replication in a cell-based assay.

Materials:

-

Target cells (e.g., MT-2 cells, peripheral blood mononuclear cells [PBMCs])

-

HIV-1 laboratory strain or clinical isolate

-

Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, L-glutamine, and antibiotics)

-

This compound (FTC) and the second antiretroviral (ARV) drug of interest

-

96-well cell culture plates

-

Assay kits for quantifying viral replication (e.g., HIV-1 p24 antigen ELISA kit)

-

Cytotoxicity assay kit (e.g., MTT, XTT, or CellTiter-Glo®)

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Drug Preparation:

-

Prepare stock solutions of this compound and the other ARV in an appropriate solvent (e.g., DMSO or cell culture medium).

-

Create a series of 2-fold serial dilutions for each drug. The concentration range should span from well above to well below the 50% inhibitory concentration (IC50) of each drug.

-

-

Assay Plate Setup:

-

A 96-well plate is set up in a checkerboard format.

-

Drug A (e.g., this compound) is serially diluted horizontally across the plate.

-

Drug B (the other ARV) is serially diluted vertically down the plate.

-

This creates a matrix of wells with varying concentrations of both drugs.

-

Include wells with each drug alone (for IC50 determination) and control wells (cells only, cells + virus).

-

-

Cell Seeding and Infection:

-

Seed the 96-well plates with the target cells at an appropriate density.

-

Infect the cells with a pre-titered amount of HIV-1 stock. The multiplicity of infection (MOI) should be optimized for the specific cell line and virus strain.

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO₂ incubator for a period that allows for multiple rounds of viral replication (typically 5-7 days).

-

-

Quantification of Viral Inhibition:

-

After incubation, collect the cell culture supernatant.

-

Quantify the amount of viral replication in each well using a suitable method, such as a p24 antigen ELISA.

-

-

Cytotoxicity Assay:

-

In a parallel plate without virus, perform a cytotoxicity assay with the same drug concentrations to ensure that the observed antiviral effect is not due to cell death.

-

Data Analysis

a. Determination of IC50:

-

The IC50 (the concentration of a drug that inhibits 50% of viral replication) for each drug alone is calculated from the dose-response curves using non-linear regression analysis (e.g., sigmoidal dose-response).

b. Combination Index (CI) Calculation:

-

The CI is calculated using the Chou-Talalay method with specialized software (e.g., CompuSyn) or the following equation for mutually exclusive drugs: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ [17] Where:

-

(Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that produce x% effect.

-

(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that also produce x% effect.

-

c. Isobologram Generation:

-

Plot the concentrations of the two drugs that in combination produce a specific effect (e.g., IC50, IC75, IC90).

-

The x-axis represents the concentration of Drug A, and the y-axis represents the concentration of Drug B.

-

Connect the IC50 values of the individual drugs on the x and y axes with a straight line. This is the line of additivity.

-

Plot the combination concentrations that result in 50% inhibition. Points below the line indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.[12]

Data Presentation

Table 1: Antiviral Activity and Cytotoxicity of Individual Antiretrovirals

| Drug | IC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| This compound | 5.5 | >100 | >18182 |

| ARV Drug X | 2.1 | >50 | >23809 |

Table 2: Combination Index (CI) Values for this compound and ARV Drug X

| Effect Level | CI Value | Interpretation |

| IC50 | 0.45 | Synergy |

| IC75 | 0.38 | Synergy |

| IC90 | 0.31 | Strong Synergy |

Mandatory Visualization

Caption: Workflow for the in vitro checkerboard synergy assay.

Caption: Mechanism of action of this compound in the HIV-1 life cycle.

Application Notes

-

Interpretation of Results: A consistent CI value below 1 across multiple effect levels (IC50, IC75, IC90) provides strong evidence of synergy.[12] Isobolograms offer a visual confirmation of these findings. The synergy observed between this compound and tenofovir in vitro has been well-documented and supports their use as a dual NRTI backbone in combination therapy.[18][19] Studies have also shown synergistic activity when this compound and tenofovir are combined with drugs from other classes, such as integrase inhibitors.[20][21][22]

-

Drug Ratios: It is advisable to test different fixed ratios of the drugs based on their individual IC50 values to thoroughly characterize the synergistic interaction.

-

Choice of Cells and Virus: The choice of cell line (e.g., T-cell lines, PBMCs) and HIV-1 strain (lab-adapted vs. clinical isolates) can influence the outcome of the assay. Using primary cells like PBMCs can provide more clinically relevant data.

-

Clinical Relevance: While in vitro synergy is a promising indicator, it must be confirmed with in vivo studies and clinical trials.[23][24][25][26][27] The FDA recommends conducting in vitro drug combination studies before initiating clinical trials that evaluate the efficacy of an investigational product in combination with other approved antiretrovirals.[28][29][30] The goal is to identify any potential negative interactions (antagonism) early in the drug development process.[28] Successful combination therapies for HIV often involve targeting multiple, distinct stages of the viral life cycle.[5]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Drug combination therapy for emerging viral diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jpccr.eu [jpccr.eu]

- 7. researchgate.net [researchgate.net]

- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]

- 11. An overview of drug combination analysis with isobolograms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]

- 13. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. emerypharma.com [emerypharma.com]

- 16. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. mims.com [mims.com]

- 19. In vitro evaluation of the anti-HIV activity and metabolic interactions of tenofovir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The combined anti-HIV-1 activities of this compound and tenofovir plus the integrase inhibitor elvitegravir or raltegravir show high levels of synergy in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Combined Anti-HIV-1 Activities of this compound and Tenofovir plus the Integrase Inhibitor Elvitegravir or Raltegravir Show High Levels of Synergy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Gilead reports positive data from four Phase III combination trials for HIV-1 - Clinical Trials Arena [clinicaltrialsarena.com]

- 24. ClinicalTrials.gov [clinicaltrials.gov]

- 25. ClinicalTrials.gov [clinicaltrials.gov]

- 26. This compound and tenofovir alafenamide vs this compound and tenofovir disoproxil fumarate for HIV pre-exposure prophylaxis (DISCOVER): primary results from a randomised, double-blind, multicentre, active-controlled, phase 3, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Clinical Studies in Treatment-Naïve Adults | BIKTARVY® HCP [biktarvyhcp.com]

- 28. fda.gov [fda.gov]

- 29. Federal Register :: Guidance for Industry on Antiviral Product Development-Conducting and Submitting Virology Studies to the Agency; Availability [federalregister.gov]

- 30. Antiviral Product Development--Conducting and Submitting Virology Studies to the Agency | FDA [fda.gov]

Application Notes and Protocols for the Use of Emtricitabine in HIV Pre-Exposure Prophylaxis (PrEP) Studies

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of emtricitabine (FTC) as a key component in HIV pre-exposure prophylaxis (PrEP). This document includes its mechanism of action, pharmacokinetic profile, summaries of pivotal clinical trial data, and standardized protocols for use in a research setting.

Introduction to this compound for PrEP

This compound is a nucleoside reverse transcriptase inhibitor (NRTI) that has become a cornerstone of HIV prevention strategies worldwide. It is a synthetic nucleoside analog of cytidine. Administered orally, typically in a fixed-dose combination with either tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), this compound has demonstrated high efficacy in reducing the risk of sexually acquired HIV infection.[1][2] Its favorable pharmacokinetic profile, which allows for once-daily dosing, and a well-established safety record make it a critical tool in the global effort to combat the HIV epidemic.[3][4]

Mechanism of Action

This compound's antiviral activity is central to its effectiveness as a PrEP agent. The process involves several key intracellular steps:

-

Cellular Uptake and Phosphorylation: After oral administration, this compound is absorbed and enters target cells, such as CD4+ T-cells.[5] Inside the cell, host cellular enzymes phosphorylate this compound into its active form, this compound 5'-triphosphate (FTC-TP).[5][6]

-

Competitive Inhibition of HIV Reverse Transcriptase: FTC-TP is a structural analog of the natural deoxycytidine 5'-triphosphate (dCTP). It competes with dCTP for incorporation into the growing viral DNA chain during the reverse transcription of HIV RNA.[5][7]

-

DNA Chain Termination: The HIV-1 reverse transcriptase enzyme mistakenly incorporates FTC-TP into the proviral DNA.[5][6] Because this compound lacks a 3'-hydroxyl group, this incorporation prevents the formation of the necessary phosphodiester bond with the next nucleotide, leading to premature termination of the DNA chain.[5]

-

Inhibition of Viral Replication: By halting the synthesis of viral DNA, this compound effectively prevents the HIV virus from completing its replication cycle and establishing a chronic infection.[8][7]

When co-administered with tenofovir (either TDF or TAF), the two drugs exhibit synergistic antiviral activity.[6] Tenofovir's active metabolite, tenofovir diphosphate (TFV-DP), acts through a similar mechanism of chain termination, but as an analog of adenosine monophosphate.[6]

Caption: Mechanism of action of this compound.

Pharmacokinetics

The clinical utility of this compound in PrEP is significantly influenced by its pharmacokinetic properties.

-

Absorption: this compound is rapidly absorbed following oral administration, with peak plasma concentrations typically reached within 1-2 hours.[3]

-

Distribution: It has a low binding affinity to plasma proteins (less than 4%).[3][7]

-

Metabolism: The drug undergoes minimal metabolism in the body.[3] Approximately 86% of the dose is excreted unchanged.[7]

-

Excretion: this compound is primarily eliminated through the kidneys via glomerular filtration and active tubular secretion.[3] Its plasma half-life is approximately 10 hours, which supports a once-daily dosing schedule.[3] The intracellular half-life of the active triphosphate form is significantly longer, at about 39 hours, ensuring sustained antiretroviral activity.[3]

Key Clinical Trials and Efficacy Data

Numerous studies have established the efficacy and safety of this compound-based regimens for HIV PrEP. The data below summarizes key findings from pivotal trials.

The combination of this compound (200 mg) and tenofovir disoproxil fumarate (300 mg), branded as Truvada, was the first regimen approved for PrEP.

| Trial Name | Population | Regimen | Efficacy (HIV Risk Reduction) | Key Findings & Citations |

| iPrEx | Men who have sex with men (MSM) and transgender women | Daily FTC/TDF vs. Placebo | 44% overall; up to 92% in participants with detectable drug levels. | Established the efficacy of FTC/TDF for PrEP in this population. Highlighted the critical role of adherence.[9][10] |

| Partners PrEP | Heterosexual serodiscordant couples | Daily FTC/TDF vs. Placebo | 75% | Demonstrated high efficacy in heterosexual men and women.[2] |

| Bangkok Tenofovir Study | People who inject drugs | Daily TDF vs. Placebo | 48.9% | Showed efficacy in a key population with high HIV risk.[2] |

The combination of this compound (200 mg) and tenofovir alafenamide (25 mg), branded as Descovy, was developed to provide a similar high level of efficacy with an improved safety profile concerning renal and bone health.[11][12]

| Trial Name | Population | Regimen Comparison | HIV Incidence Rate (per 100 person-years) | Key Findings & Citations |

| DISCOVER | MSM and transgender women | Daily FTC/TAF vs. Daily FTC/TDF | FTC/TAF: 0.16FTC/TDF: 0.34 | FTC/TAF was non-inferior to FTC/TDF for HIV prevention.[11][12][13] FTC/TAF demonstrated a superior safety profile with smaller declines in bone mineral density and more favorable renal biomarkers.[11][13][14] FTC/TAF is not indicated for individuals at risk from receptive vaginal sex as its effectiveness in this population has not been evaluated.[15] |

Long-acting injectable cabotegravir (CAB-LA) has emerged as a highly effective alternative to daily oral PrEP.

| Trial Name | Population | Regimen Comparison | HIV Incidence Rate (per 100 person-years) | Key Findings & Citations |

| HPTN 083 | MSM and transgender women | Injectable CAB-LA vs. Daily FTC/TDF | CAB-LA: 0.41FTC/TDF: 1.29 | CAB-LA was found to be superior to FTC/TDF in preventing HIV infection in this population.[16] |

| HPTN 084 | Cisgender women | Injectable CAB-LA vs. Daily FTC/TDF | CAB-LA: 0.21FTC/TDF: 1.79 | CAB-LA was 89% more effective than FTC/TDF in preventing HIV acquisition among cisgender women.[17] |

Experimental Protocols for PrEP Clinical Trials

The following provides a generalized protocol for a clinical trial evaluating an this compound-based PrEP regimen. This is based on methodologies from major trials like iPrEx and DISCOVER.[10][18]

Caption: Generalized workflow for an this compound PrEP clinical trial.

-

Participant Screening and Enrollment:

-

Inclusion Criteria: Participants must be HIV-negative, at substantial risk for acquiring HIV, and meet age and health requirements (e.g., adequate renal function with creatinine clearance ≥60 mL/min).[16]

-

Exclusion Criteria: Presence of acute or chronic HIV infection, known allergy to study drugs, or conditions that would contraindicate the use of the medication.

-

Baseline Assessments: Conduct a comprehensive baseline visit including a negative HIV test, full laboratory workup (creatinine, liver function, etc.), and assessment of sexual risk behavior.[10]

-

-

Randomization and Blinding:

-

Drug Administration and Adherence Monitoring:

-

Dosing: Participants are instructed to take one tablet orally, once daily.

-

Adherence Support: Provide comprehensive counseling on the importance of adherence.

-

Adherence Measurement: Adherence can be monitored through self-report, pill counts, and measuring drug concentrations in plasma or peripheral blood mononuclear cells (PBMCs).[9]

-

-

Follow-Up and Monitoring:

-

Visit Schedule: Schedule regular follow-up visits (e.g., every 12 weeks).

-

HIV Testing: Perform HIV testing at every study visit.

-

Safety Monitoring: Monitor renal function (serum creatinine) and screen for potential bone density changes, especially in long-term studies.[11] Collect data on all adverse events.

-

Risk Reduction Counseling: Provide ongoing risk-reduction counseling, condoms, and management of sexually transmitted infections at each visit.[10]

-

-

Endpoint Evaluation:

-

The primary efficacy endpoint is the incidence of documented HIV infection in each study arm.

-

Secondary endpoints often include safety and tolerability, adherence rates, and changes in risk behavior.[11]

-

Application Notes for Researchers

-

Adherence is Paramount: The protective efficacy of oral PrEP is highly dependent on adherence.[2] Studies consistently show that breakthrough infections are most common in individuals with low or undetectable drug levels.[9] Research protocols should incorporate robust adherence support and measurement strategies.

-

Safety Considerations: While generally safe, this compound-based PrEP requires monitoring.

-

Renal Function: FTC/TDF has been associated with small, but statistically significant, declines in creatinine clearance.[19] FTC/TAF offers a more favorable renal safety profile.[11] Regular monitoring is essential.

-

Bone Mineral Density: A modest decrease in bone mineral density has been observed with FTC/TDF, which is less pronounced with FTC/TAF.[12][20]

-